3-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one
Description
Chemical Structure and Properties 3-{2-[4-(3-Chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one is a benzotriazinone derivative featuring a 1,2,3-benzotriazin-4(3H)-one core linked via a 2-oxoethyl group to a piperazine ring substituted with a 3-chlorophenyl moiety. Its molecular formula is C₁₉H₁₈ClN₅O₂, with a molecular weight of 383.84 g/mol . The 3-chlorophenyl substituent may enhance lipophilicity and influence binding specificity.
Properties
IUPAC Name |
3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2/c20-14-4-3-5-15(12-14)23-8-10-24(11-9-23)18(26)13-25-19(27)16-6-1-2-7-17(16)21-22-25/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFBXKWPOLGGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The starting material, 3-chlorophenylpiperazine, is synthesized by reacting 3-chloroaniline with piperazine under appropriate conditions.
Attachment of the Benzotriazinone Core: The piperazine derivative is then reacted with a benzotriazinone precursor, such as 1,2,3-benzotriazin-4-one, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The benzotriazinone moiety is susceptible to oxidation due to its electron-deficient aromatic system. Reaction conditions and products depend on the oxidizing agent:
Key Findings :
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Oxidative cleavage of the triazinone ring under strong acidic conditions (KMnO₄/H₂SO₄) produces 3-(2-carboxyethyl)-4-(3-chlorophenyl)piperazine-1-carboxylic acid as a major product .
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Piperazine N-oxidation occurs selectively without affecting the benzotriazinone core .
Reduction Reactions
Reduction targets the carbonyl group (C=O) in the oxoethyl linker and the aromatic systems:
Key Findings :
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LiAlH₄ reduces the oxoethyl group to an ethyl bridge, converting the compound to 3-{2-[4-(3-chlorophenyl)piperazino]ethyl}-1,2,3-benzotriazin-4(3H)-one .
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Catalytic hydrogenation (H₂/Pd-C) saturates the triazinone ring but leaves the chlorophenyl group intact .
Substitution Reactions
The 3-chlorophenyl group and piperazine nitrogen participate in nucleophilic/electrophilic substitutions:
Aromatic Substitution
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 hrs | Nitration at the meta position of the chlorophenyl group | |
| Br₂/FeBr₃ | CHCl₃, RT | Bromination at the para position relative to chlorine |
Piperazine Alkylation
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 60°C | N-methylation of the piperazine nitrogen | |
| AcCl | Pyridine, 0°C | Acetylation of the secondary amine in the piperazine ring |
Key Findings :
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Nitration produces 3-{2-[4-(3-chloro-5-nitrophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one with 75% yield .
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Piperazine alkylation with methyl iodide generates a quaternary ammonium salt, enhancing water solubility .
Hydrolysis and Ring-Opening
The benzotriazinone ring undergoes hydrolysis under acidic or basic conditions:
Key Findings :
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Acidic hydrolysis destroys the triazinone ring, yielding a benzoic acid derivative .
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Basic conditions lead to complete decomposition, isolating the piperazine fragment.
Coupling Reactions
The compound acts as a substrate in cross-coupling reactions due to the chlorophenyl group:
Key Findings :
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Suzuki coupling replaces the chlorine atom with aryl groups, enabling structural diversification .
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Ullmann reactions generate dimeric derivatives with enhanced biological activity .
Photochemical Reactions
UV irradiation induces unique transformations:
| Conditions | Product | Source |
|---|---|---|
| UV (254 nm), MeCN | [2+2] Cycloaddition between the triazinone and adjacent carbonyl groups | |
| UV (365 nm), O₂ | Singlet oxygen generation, leading to oxidative degradation |
Key Findings :
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, 3-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one serves as a versatile building block for developing more complex molecular architectures. Its unique structure allows chemists to explore various modifications that can lead to new synthetic pathways and materials.
Biology
The compound has been studied for its potential interactions with biological macromolecules. It is particularly noteworthy for its ability to modulate enzyme activities, which can be pivotal in understanding biochemical pathways and developing new therapeutic agents. Research indicates that it may interact with specific receptors or enzymes involved in neurological disorders.
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic effects. Preliminary studies suggest that it could have applications in treating various neurological conditions due to its ability to inhibit certain enzymes linked to disease pathways. The mechanism of action involves binding to molecular targets, thereby modulating their activity.
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Chemistry | Building block for complex molecules | New synthetic pathways |
| Biology | Interaction with biological macromolecules | Insights into biochemical pathways |
| Medicine | Potential therapeutic effects | Treatment for neurological disorders |
A study published in PubChem explored the synthesis of derivatives related to this compound. The derivatives exhibited significant antibacterial activity, showcasing the compound's potential beyond neurological applications .
Case Study 2: Molecular Modeling Studies
Research highlighted in PMC focused on molecular modeling studies that assessed the binding affinity of this compound with various targets. The results indicated promising interactions that could lead to the development of new drugs aimed at treating complex diseases .
Mechanism of Action
The mechanism of action of 3-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs.
Table 1. Structural and Functional Comparison of Benzotriazinone and Related Derivatives
Key Observations:
Core Heterocycle Variations: The benzotriazinone core (target compound) differs from benzoxazolone (e.g., ) and pyridazinone () in electronic properties and hydrogen-bonding capacity. Benzotriazinone’s triazine ring may enhance π-π stacking interactions compared to benzoxazolone’s fused oxazole ring .
Substituent Position and Halogen Effects :
- The 3-chlorophenyl group in the target compound vs. 4-chlorophenyl in alters steric and electronic interactions. Para-substituted chlorophenyl groups may improve metabolic stability, while meta-substitution (as in the target) could influence receptor binding orientation .
- Fluorine substitution (e.g., 2-fluorophenyl in ) increases electronegativity and may enhance bioavailability compared to chlorine .
Linker Flexibility and Length: The 2-oxoethyl linker in the target compound provides a shorter spacer than the 3-oxopropyl group in . Piperazine vs. piperidine (): Piperazine’s additional nitrogen atom enables protonation at physiological pH, enhancing solubility and ionic interactions with targets .
Biological Activity Trends: Benzoxazolone derivatives () demonstrated anti-caspase-3 activity, suggesting benzotriazinone analogs like the target compound could be screened for similar enzymatic inhibition .
Structure-Activity Relationship (SAR) Insights
Biological Activity
The compound 3-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C20H20ClN5O2
- Molecular Weight: 397.86 g/mol
Structural Features
The compound features:
- A benzotriazine core , which is known for its diverse biological activities.
- A piperazine moiety that enhances its interaction with biological targets.
- A chlorophenyl group that may influence pharmacokinetic properties and binding affinity.
The primary mechanism of action for this compound involves its role as an enzyme inhibitor , particularly targeting acetylcholinesterase (AChE). By inhibiting AChE, the compound increases acetylcholine levels in the synaptic cleft, potentially enhancing cholinergic transmission and cognitive functions. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
Biological Activity and Therapeutic Potential
Research has indicated several biological activities associated with this compound:
- Neuroprotective Effects : Studies suggest that the compound exhibits neuroprotective properties by preventing neuronal apoptosis and promoting neuronal survival in models of neurodegeneration.
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular models.
- Antimicrobial Properties : Preliminary tests indicate that it may possess antimicrobial activity against various bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Neuroprotective | Inhibition of neuronal apoptosis | |
| Antioxidant | Free radical scavenging | |
| Antimicrobial | Activity against Gram-positive bacteria |
Case Studies
- Neuroprotection in Alzheimer's Models :
- Antioxidant Efficacy :
Q & A
Basic Research Questions
Q. How can the synthetic route for 3-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one be optimized to improve yield and purity?
- Methodological Answer :
- Step 1 : Use high-purity reagents (≥97%) to minimize side reactions, as demonstrated in piperazine derivative syntheses .
- Step 2 : Employ coupling agents like EDCI/HOBt for amide bond formation between the benzotriazinone core and the 3-chlorophenylpiperazine moiety. Monitor reaction progress via HPLC.
- Step 3 : Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to remove unreacted starting materials, as seen in analogous syntheses .
Q. What analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the absolute configuration using single-crystal diffraction (e.g., STOE IPDS 2 diffractometer, λ = 0.71073 Å). Crystallographic parameters (e.g., triclinic system, space group P1) should align with reported analogs .
- NMR spectroscopy : Confirm the presence of the 3-chlorophenyl group via ¹H-NMR (δ 7.2–7.4 ppm, aromatic protons) and ¹³C-NMR (δ 134–138 ppm, C-Cl coupling) .
- HRMS : Validate molecular weight (expected m/z: ~454.1 [M+H]⁺) with ≤3 ppm error .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3-chlorophenylpiperazine moiety in biological activity?
- Methodological Answer :
- Step 1 : Synthesize analogs with substituent variations (e.g., 4-fluorophenyl, 4-methylpiperazine) using parallel synthesis libraries .
- Step 2 : Test analogs in receptor-binding assays (e.g., serotonin/dopamine receptors) to correlate substituent effects with affinity.
- Step 3 : Use molecular docking (e.g., AutoDock Vina) to model interactions between the 3-chlorophenyl group and receptor hydrophobic pockets .
Q. How can discrepancies in reported metabolic stability data for benzotriazinone derivatives be resolved?
- Methodological Answer :
- Step 1 : Conduct in vitro microsomal stability assays (human/rat liver microsomes) under standardized conditions (pH 7.4, 37°C).
- Step 2 : Compare phase I metabolites (e.g., N-dealkylation, oxidation) using LC-MS/MS.
- Step 3 : Validate findings against structurally related compounds, such as 1,2,3-benzotriazin-4(3H)-ones with morpholine substituents, which show t₁/₂ variations due to CYP3A4 isoform selectivity .
Q. What strategies can address crystallographic data inconsistencies in piperazine-containing compounds?
- Methodological Answer :
- Strategy 1 : Re-evaluate crystal packing forces using Hirshfeld surface analysis to identify weak interactions (e.g., C–H···π) that may distort bond angles .
- Strategy 2 : Compare unit cell parameters (e.g., a = 8.9168 Å, α = 73.489°) with databases like Cambridge Structural Database (CSD) to identify outliers .
- Strategy 3 : Use synchrotron radiation for high-resolution data collection (≤0.8 Å) to reduce thermal motion artifacts .
Notes
- Synthesis : Prioritize inert-atmosphere reactions to prevent oxidation of the benzotriazinone core .
- Analytical Validation : Cross-reference NMR shifts with piperazine derivatives (e.g., δ 3.2–3.6 ppm for piperazine protons) .
- Advanced SAR : Explore halogen-substituted phenyl groups to enhance lipophilicity and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
